Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

説明

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.251. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative . Thiazole derivatives have been found to target bacterial enzymes that catalyze the reaction of peptidoglycan synthesis . Peptidoglycan is a key element for bacterial cell walls . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .

Mode of Action

The compound interacts with its targets by binding to the bacterial enzyme responsible for peptidoglycan synthesis . This binding inhibits the enzyme’s function, disrupting the synthesis of peptidoglycan and thereby compromising the structural integrity of the bacterial cell wall .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the enzyme responsible for this process, the compound disrupts the formation of the bacterial cell wall, leading to cell death .

Result of Action

The primary result of the action of this compound is the death of bacterial cells . By inhibiting the enzyme responsible for peptidoglycan synthesis, the compound disrupts the formation of the bacterial cell wall, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For example, the compound has been studied as a corrosion inhibitor for an aluminum alloy in a hydrochloric acid solution, and its efficiency increased with the increase in inhibitor concentration and temperature .

生化学分析

Cellular Effects

Thiazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.

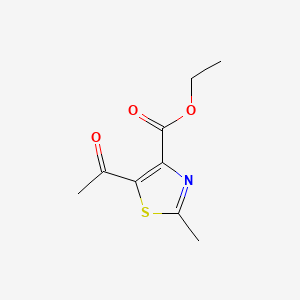

This compound has the molecular formula C₉H₉NO₃S and is characterized by the presence of a thiazole ring, which is known for its biological significance. The compound's structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in inhibiting cancer cell proliferation. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of this compound against the HEPG2 liver carcinoma cell line using the MTT assay. The results indicated an IC₅₀ value of approximately 7.06 µM, suggesting moderate activity compared to standard chemotherapeutic agents like doxorubicin .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 7.06 | HEPG2 |

| Doxorubicin | <0.1 | HEPG2 |

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound exhibits activity against various bacterial strains.

Research Findings: Antimicrobial Assays

In a comparative study of thiazole derivatives against Gram-positive and Gram-negative bacteria, this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the bacterial species tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the acetyl and carboxylate groups enhances its interaction with biological targets.

Key Observations:

- Acetyl Group: Enhances lipophilicity and cellular uptake.

- Thiazole Ring: Contributes to the compound's ability to interact with enzyme active sites.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to synthesize Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate?

Answer:

The synthesis typically involves multi-step procedures starting with functionalized thiazole precursors. Key steps include:

- Thiazole Ring Formation : Cyclocondensation of α-halo ketones with thioureas or thioamides under reflux conditions in ethanol or acetonitrile .

- Acetylation : Post-functionalization via Friedel-Crafts acylation or direct substitution using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group at position 5 .

- Esterification : Ethyl ester introduction via reaction with ethyl chloroformate or alcoholysis under basic conditions .

Critical Parameters: Temperature control (~60–80°C), solvent polarity, and catalyst selection (e.g., triethylamine) significantly impact yield and purity .

Q. Advanced: How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Answer:

Discrepancies in reported bioactivity (e.g., antimicrobial potency) often arise from:

- Structural Analog Interference : Compare results with structurally similar derivatives (e.g., ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate) to isolate substituent effects .

- Experimental Design : Standardize assays (e.g., MIC protocols for antimicrobial testing) and validate purity via HPLC (>95%) and NMR (e.g., absence of rotamers) .

- Mechanistic Studies : Use molecular docking to confirm target interactions (e.g., enzyme active sites) and cross-validate with in vitro inhibition assays .

Q. Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- NMR :

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺ at m/z ~257) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths/angles (e.g., thiazole ring planarity) .

Q. Advanced: How does the acetyl group at position 5 influence reactivity and biological interactions?

Answer:

The acetyl group enhances:

- Electrophilicity : Participates in nucleophilic additions (e.g., with amines or hydrazines) for derivatization .

- Bioactivity : Acts as a hydrogen-bond acceptor, improving binding to targets like bacterial enoyl-ACP reductase (IC₅₀ values ~10–50 µM) .

- Metabolic Stability : Reduces oxidative metabolism compared to hydroxyl or amino substituents, as shown in microsomal assays .

Methodological Note: Replace the acetyl group with trifluoromethyl or cyano analogs to study electronic effects on activity .

Q. Basic: What are the compound’s key applications in medicinal chemistry research?

Answer:

- Antimicrobial Agent : Demonstrates moderate activity against E. coli and Proteus mirabilis (MIC ~25–50 µg/mL) via membrane disruption .

- Enzyme Inhibition : Inhibits cyclooxygenase-2 (COX-2) in vitro (IC₅₀ ~15 µM), suggesting anti-inflammatory potential .

- Scaffold for Derivatives : Serves as a precursor for analogs with improved pharmacokinetic profiles (e.g., ethyl-to-methyl ester swaps for solubility tuning) .

Q. Advanced: How can researchers optimize synthetic yields while minimizing byproducts?

Answer:

- Catalyst Screening : Use immobilized catalysts (e.g., polymer-supported DMAP) to reduce side reactions during esterification .

- Solvent Engineering : Switch from ethanol to DMF for higher polarity, improving acetyl group incorporation efficiency .

- Process Monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progression and terminate at optimal conversion (~85–90%) .

Q. Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ~1.8–2.2), critical for permeability studies .

- pKa Prediction : SPARC or MarvinSuite predicts thiazole nitrogen basicity (pKa ~3.5–4.0) and ester group stability under physiological pH .

- Molecular Dynamics (MD) : GROMACS simulations model membrane interactions to guide formulation strategies .

Q. Advanced: How do crystallographic data inform structure-activity relationships (SAR)?

Answer:

- Torsion Angle Analysis : SHELX-refined structures reveal acetyl group orientation (e.g., coplanarity with thiazole ring enhances π-π stacking with target aromatics) .

- Hydrogen Bonding : Graph set analysis (e.g., using Etter’s rules) identifies intermolecular interactions affecting solubility and crystal packing .

- Polymorphism Screening : Use DSC and PXRD to detect polymorphs with varying bioactivities .

Q. Basic: What are the compound’s stability considerations under storage?

Answer:

- Hydrolytic Degradation : Ethyl ester hydrolysis occurs in aqueous buffers (pH >7); store at −20°C in anhydrous DMSO .

- Light Sensitivity : Thiazole rings degrade under UV; use amber vials and inert atmospheres (N₂) for long-term storage .

- Impurity Profiling : Monitor via LC-MS for acetyl-to-carboxylic acid conversion over time .

Q. Advanced: What strategies validate target engagement in cellular assays?

Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with cellular targets, followed by pull-down/MS identification .

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization upon compound binding to confirm intracellular interaction .

- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target gene KO cell lines .

特性

IUPAC Name |

ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-4-13-9(12)7-8(5(2)11)14-6(3)10-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQVERUSRNPGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679357 | |

| Record name | Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-29-9 | |

| Record name | Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。